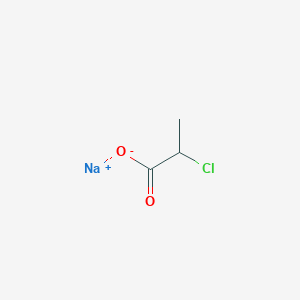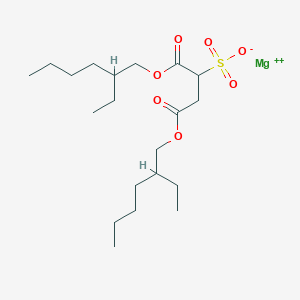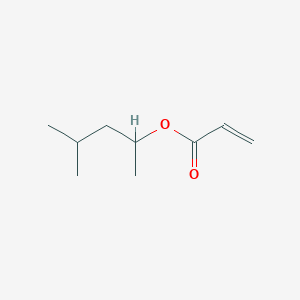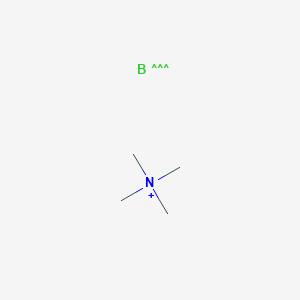
2,3,5-三氯吡啶
概述
描述
2,3,5-Trichloropyridine is a chemical compound with the empirical formula C5H2Cl3N . It is a halogenated heterocycle and is used as a biochemical reagent . It is a crystalline material and is useful as an intermediate for preparing various compounds having pesticidal activity .
Synthesis Analysis
2,3,5-Trichloropyridine can be synthesized by the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in the presence of a strongly alkaline aqueous solution . It can also be used in the synthesis of 3,5-dichloro-2-arylpyridines via a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids .Molecular Structure Analysis
The molecular weight of 2,3,5-Trichloropyridine is 182.44 . The SMILES string representation of its structure is Clc1cnc(Cl)c(Cl)c1 .Chemical Reactions Analysis
2,3,5-Trichloropyridine is reported to undergo nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate . It can also undergo a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids to produce 3,5-dichloro-2-arylpyridines .Physical And Chemical Properties Analysis
2,3,5-Trichloropyridine has a boiling point of 219 °C and a melting point of 46-50 °C . It is stable under normal conditions .科学研究应用
Chemical Synthesis
2,3,5-Trichloropyridine is used in the synthesis of 3,5-dichloro-2-arylpyridines via a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids . This reaction is highly efficient and environmentally benign, and it provides high yields of 3,5-dichloro-2-arylpyridines .
Nucleophilic Displacement Reaction
2,3,5-Trichloropyridine is reported to undergo a nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate . This reaction is a key step in the synthesis of various organic compounds .
Crystal Structure Analysis
The crystal structure of 2,3,5-trichloropyridine has been reported . The molecules of 2,3,5-trichloropyridine in the crystal are stacked along the short a axis and form a layer structure . This information is valuable for understanding the physical and chemical properties of the compound .
Micellar Electrokinetic Chromatography
The separation and migration behavior of 2,3,5-trichloropyridine has been studied by micellar electrokinetic chromatography . This technique is used to analyze the behavior of the compound in different environments .
Environmental Impact Study
2,3,5-Trichloropyridine is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Eye Dam. 1 - Skin Sens. 1 . This information is crucial for assessing the environmental impact and safety measures needed when handling this compound .
Quantitative NMR Studies
Although not directly related to 2,3,5-Trichloropyridine, its close relative 3,4,5-Trichloropyridine may be employed as a secondary standard in quantitative NMR (qNMR) studies . It’s plausible that 2,3,5-Trichloropyridine could have similar applications in qNMR studies.
安全和危害
2,3,5-Trichloropyridine is harmful to aquatic life with long-lasting effects . It is classified as Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Dam. 1, and Skin Sens. 1 . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .
属性
IUPAC Name |
2,3,5-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLIIAKAAMFCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166952 | |
| Record name | Pyridine, 2,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloropyridine | |
CAS RN |
16063-70-0 | |
| Record name | 2,3,5-Trichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16063-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-TRICHLOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common starting materials for synthesizing 2,3,5-trichloropyridine?
A1: 2,3,5-Trichloropyridine can be synthesized from various starting materials, including:
- Pentachloropyridine: This method often utilizes zinc powder in an alkaline medium. [, ]
- 3,5-Dichloro-2-pyridone: This approach can involve phosgene in the presence of N,N-disubstituted formamide and an inert solvent. []
- Trichloroacetaldehyde and acrylonitrile: This synthesis utilizes a copper(I) chloride catalyst. [, ]
Q2: What is the molecular formula and weight of 2,3,5-trichloropyridine?
A2: The molecular formula of 2,3,5-trichloropyridine is C5H2Cl3N, and its molecular weight is 182.44 g/mol. []
Q3: What are some notable reactions 2,3,5-trichloropyridine can undergo?
A3: This compound serves as a versatile building block for various transformations, including:
- Nucleophilic Substitution: The chlorine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles, enabling the introduction of diverse functionalities. [, ]
- Fluorination: Reactions with potassium fluoride or cesium fluoride can replace chlorine atoms with fluorine, leading to fluorinated pyridine derivatives. [, , , ]
- Oxidation: 2,3,5-Trichloropyridine can be oxidized to its N-oxide using trichloroisocyanuric acid in acetonitrile. []
Q4: What is the crystal structure of 2,3,5-trichloropyridine?
A4: The 2,3,5-trichloropyridine molecule is essentially planar. The crystal structure reveals molecules stacked along the short a axis, forming a layer structure parallel to the (1̅02) plane. No π–π stacking interactions or hydrogen bonds are observed. []
Q5: What are the main applications of 2,3,5-trichloropyridine?
A5: 2,3,5-Trichloropyridine is primarily used as a key intermediate in the synthesis of:
- Herbicides: It serves as a precursor to α-[4-(3',5'-dichloropyrid-2-yloxy)-phenoxy]-alkanecarboxylic acids and their derivatives, which exhibit herbicidal activity. [, , , ]
- Insecticides: This compound is utilized in the multi-step synthesis of novel insecticides like tetrachlorantraniliprole. []
- Dyes, Medicines, and Agricultural Chemicals: It acts as an intermediate for various 3,5-dichloropyridyl-2-oxy derivatives used in these industries. []
Q6: Can 2,3,5-trichloropyridine be used in Suzuki reactions?
A6: Yes, 2,3,5-trichloropyridine can undergo palladium-catalyzed Suzuki reactions with arylboronic acids. This reaction selectively targets the chlorine atom at the 2-position, affording 3,5-dichloro-2-arylpyridines. This method offers a highly efficient approach to diversely substituted pyridine derivatives. []
Q7: Are there alternative synthesis methods for compounds traditionally derived from 2,3,5-trichloropyridine?
A7: Research is ongoing to explore alternative synthetic routes and starting materials to produce compounds traditionally derived from 2,3,5-trichloropyridine. This is driven by the need for more sustainable and environmentally friendly processes. []
Q8: What is known about the environmental impact of 2,3,5-trichloropyridine?
A8: While specific studies on 2,3,5-trichloropyridine's environmental impact are limited, it's crucial to consider its potential for bioaccumulation and toxicity. Research on its degradation pathways and ecotoxicological effects is essential. []
Q9: Are there any safety concerns associated with handling 2,3,5-trichloropyridine?
A9: As a halogenated pyridine, 2,3,5-trichloropyridine warrants careful handling. It's advisable to wear appropriate personal protective equipment and follow established safety protocols when working with this compound. []
Q10: What are some future research directions related to 2,3,5-trichloropyridine?
A10: * Sustainable Synthesis: Developing greener and more efficient synthetic methods with reduced environmental impact is crucial.* Applications in Material Science: Exploring the potential of 2,3,5-trichloropyridine and its derivatives in material science, particularly in the development of new polymers, is a promising area.* Medicinal Chemistry Applications: Investigating the potential of functionalized 2,3,5-trichloropyridine derivatives in medicinal chemistry, specifically targeting novel therapeutic targets, is of significant interest. [] * Computational Studies: Utilizing computational chemistry and modeling techniques to predict the properties and reactivity of new 2,3,5-trichloropyridine derivatives can guide experimental design and accelerate the discovery of novel applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)